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Introduction
Cyanine5 (Cy5) phosphoramidite is a specialized chemical reagent used to incorporate the

fluorescent dye Cy5 into synthetic oligonucleotides.[1] This red fluorescent dye is a cornerstone

of microarray technology, a high-throughput method for analyzing the expression of thousands

of genes simultaneously.[2][3] In a typical two-color microarray experiment, two samples (e.g.,

a test and a control) are labeled with different fluorescent dyes, commonly Cy3 (green) and

Cy5 (red).[3] These labeled samples are then co-hybridized to a microarray slide, and the

relative fluorescence intensity of each spot is used to determine the relative abundance of

nucleic acid sequences.[4]

Cy5-labeled oligonucleotides serve as powerful fluorescent probes and primers in a variety of

applications beyond gene expression analysis, including DNA sequencing, fluorescence in situ

hybridization (FISH), and real-time PCR.[1] The bright fluorescence and compatibility with dark

quenchers also make it valuable for developing highly sensitive fluorescence resonance energy

transfer (FRET) assays.[1]

Properties of Cyanine5
The photophysical properties of Cy5 make it well-suited for microarray analysis. It emits a

bright, red fluorescence that is easily detectable.[1]
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Property Value Reference

Maximum Absorption (λmax) ~650 nm [1]

Maximum Emission (λmax) ~670 nm [1]

Color Red [1]

Quencher Compatibility BHQ-2, Iowa Black RQ [1][5]

Experimental Protocols
Oligonucleotide Synthesis with Cy5 Phosphoramidite
The incorporation of Cy5 into an oligonucleotide occurs during automated DNA synthesis.[6][7]

The phosphoramidite method allows for the site-specific attachment of the dye.[1]

Automated DNA Synthesizer Post-Synthesis Processing

1. Solid Support Preparation 2. Standard Nucleoside Coupling Cycles 3. Cy5 Phosphoramidite CouplingAt desired position 4. Capping 5. Oxidation 6. Continue Standard Coupling (if needed) 7. Cleavage from Support 8. Deprotection 9. Purification (e.g., HPLC) 10. Quality Control

Click to download full resolution via product page

Workflow for incorporating Cy5 phosphoramidite during automated oligonucleotide synthesis.

Protocol:

Synthesis Setup: DNA oligonucleotides are synthesized using a standard automated DNA

synthesizer.[6] Commercial nucleoside phosphoramidites are typically used at a

concentration of 70 mM, while Cy5 phosphoramidites may be coupled at a concentration of

80 mM.[6][8]

Cy5 Coupling: For the insertion of the Cy5 phosphoramidite, the standard coupling protocol

on the instrument is followed, although some protocols suggest modifying the coupling time.

[6][8] The 4-monomethoxytrityl (MMT) protecting group on the Cy5 phosphoramidite is

removed on the synthesizer.[9]
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Oxidation: A 0.02M Iodine solution is recommended for the oxidation step.[9]

Cleavage and Deprotection:

If UltraMILD monomers are used, deprotection can be carried out with 0.05M Potassium

Carbonate in Methanol for 4 hours at room temperature or with 30% Ammonium

Hydroxide for 2 hours at room temperature.[9]

If standard bases are used, deprotection in Ammonium Hydroxide at room temperature for

24-36 hours can provide acceptable yields.[9]

Purification: The final Cy5-labeled oligonucleotide should be purified, for example, by

reverse-phase HPLC.[7]

Labeling of Nucleic Acids for Two-Color Microarray
Analysis
This protocol describes the labeling of a "test" sample with Cy5 and a "reference" sample with

Cy3.
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Workflow for a two-color gene expression microarray experiment using Cy5 and Cy3 labeling.
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Protocol for cDNA Labeling:

RNA Preparation: Start with 20 µg of total RNA and 10 µg of pdN6 random hexamers in a

total volume of 20 µl. Denature at 70°C for 10 minutes and then place on ice.[10]

Labeling Mix Preparation: To the denatured RNA, add the following components:

8 µl of first-strand buffer (5X)[10]

4 µl of 0.1 M dithiothreitol (DTT)[10]

2 µl of dNTP mix (10 mM dATP, 10 mM dGTP, 10 mM dCTP, 5 mM dTTP)[10]

1 µl of RNasin[10]

3 µl of Cy5-labeled dUTP (for the test sample) or Cy3-labeled dUTP (for the reference

sample)[10]

Reverse Transcription: Incubate the labeling mix at 25°C for 10 minutes. Add 2 µl of

Superscript II reverse transcriptase (200 U/µl) and incubate at 42°C for three hours.[10] Add

an additional 1 µl of Superscript II after the first hour.[10]

Reaction Termination: Terminate the reaction by heating to 95°C for five minutes and then

transfer to ice.[10]

RNA Denaturation: Denature the RNA by adding 2 µl of 1 N NaOH and heating to 65°C for

fifteen minutes. Neutralize by adding 2 µl of 1 N HCl at room temperature.[10]

Purification: Purify the Cy5-labeled cDNA probe using a suitable purification kit (e.g.,

CyScribe GFX Purification Kit).[10]

Microarray Hybridization
Pre-hybridization: Immediately before use, expose the microarray slide to a pre-hybridization

solution (e.g., 3.5X SSC, 0.2% SDS, and 1.0% bovine serum albumin) for 20 minutes at

60°C.[10] Rinse with distilled water and isopropanol, then air dry.[10]
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Probe Preparation: Combine the Cy5-labeled and Cy3-labeled probes. Reduce the total

volume in a DNA Speed Vac if necessary.[10] Add the labeled probes to a hybridization

mixture containing components like 5X SSC, 0.1% SDS, 50% formamide, and salmon sperm

DNA.[10][11]

Hybridization: Apply the probe mixture to the microarray slide, cover with a coverslip, and

place it in a hybridization chamber. Hybridize overnight in a water bath or hybridization oven,

following the microarray manufacturer's recommendations.[12]

Washing and Scanning
Washing: After hybridization, wash the slides to remove non-specifically bound probes. A

typical washing procedure may involve sequential washes with buffers of decreasing salt

concentration and increasing stringency.[12]

Scanning: Scan the microarray slide using a microarray scanner at two wavelengths: ~635

nm for Cy5 and ~532 nm for Cy3.[4][13] The scanner will generate two separate images

corresponding to the fluorescence from each dye.[3]

Microarray Data Analysis Workflow
The analysis of microarray data involves several computational steps to extract biologically

meaningful information from the raw image files.[14]
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A typical pipeline for the analysis of microarray gene expression data.
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Image Analysis: The scanned images are processed to identify the location of each spot and

to quantify the foreground (signal) and background fluorescence intensities for both the Cy5

and Cy3 channels.[14]

Quality Assessment: The quality of the data is assessed by visually inspecting the images for

artifacts and examining plots of the raw data.[14]

Background Correction: The measured intensities are adjusted to account for non-specific

hybridization and noise from the detection system.[15]

Normalization: This critical step adjusts the intensities to correct for systematic variations,

such as differences in dye incorporation, scanning parameters, and RNA quantities, allowing

for accurate comparison between the two channels and across different arrays.[10][14]

Differential Expression Analysis: Statistical methods are applied to identify genes that show

significant differences in expression levels between the test and reference samples.[14]

Performance Characteristics of Cy5 in Microarrays
The performance of fluorescent dyes is crucial for the quality of microarray data. While Cy5 is

widely used, it has known performance characteristics that researchers should consider.
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Performance Metric Observation Reference

Signal Intensity

Cy5-labeled oligonucleotides

can produce high fluorescence

signal intensities, often

comparable to or higher than

other dyes.

Photostability

Cy5 has lower photostability

compared to some newer dyes

and can show signal

degradation after repeated

scanning.

[16][17][18]

Ozone Sensitivity

The fluorescence intensity of

Cy5 is significantly affected by

exposure to atmospheric

ozone.

[16]

Signal-to-Noise (S/N) Ratio

The S/N ratio for Cy5 can be

influenced by experimental

conditions and may show more

variability than Cy3.

[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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